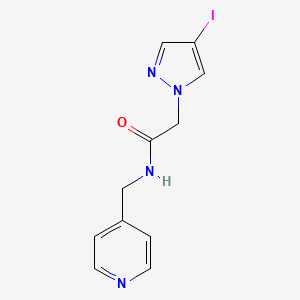
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide
Übersicht
Beschreibung
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied due to its potential therapeutic applications in cancer treatment. IPA-3 has been shown to inhibit the activity of the Rho GTPase Rac1, which plays a critical role in cell migration and invasion.
Wirkmechanismus
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide inhibits Rac1 activity by binding to its guanine nucleotide exchange factor (GEF) binding site, which prevents the exchange of GDP for GTP. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and Physiological Effects
Studies have shown that this compound inhibits the migration and invasion of cancer cells in vitro and in vivo. Additionally, this compound has been shown to inhibit the growth of cancer cells in several types of cancer, including breast cancer, glioblastoma, and pancreatic cancer. In addition to its anti-cancer effects, this compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide in lab experiments is its specificity for Rac1. This allows researchers to specifically target Rac1-mediated pathways without affecting other Rho GTPases. However, one limitation of this compound is its relatively low potency compared to other Rac1 inhibitors. Additionally, this compound has poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on 2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide could focus on improving its potency and solubility, as well as identifying potential combination therapies that could enhance its anti-cancer effects. Additionally, further studies could investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and neurological disorders. Finally, studies could investigate the potential for this compound to be used as a diagnostic tool for Rac1-mediated diseases.
Wissenschaftliche Forschungsanwendungen
2-(4-iodo-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide has been widely used in scientific research due to its ability to inhibit Rac1 activity. Rac1 is a member of the Rho GTPase family, which plays a critical role in regulating the actin cytoskeleton and cell migration. Dysregulation of Rac1 has been implicated in several diseases, including cancer, cardiovascular disease, and neurological disorders. Therefore, this compound has been studied as a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
2-(4-iodopyrazol-1-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3O/c14-12-8-16-17(9-12)10-13(18)15-7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHNMKIFKNBILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323509.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323517.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B4323519.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]pyridine-2-carboxamide](/img/structure/B4323522.png)
![5-bromo-N-[4-(1H-pyrrol-1-yl)benzyl]-2-furamide](/img/structure/B4323527.png)
![N-[4-(1H-pyrrol-1-yl)benzyl]isonicotinamide](/img/structure/B4323531.png)


![N-[2-(4-chlorophenyl)ethyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B4323551.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4323553.png)



![N-[2-(4-chlorophenyl)ethyl]-3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4323599.png)
